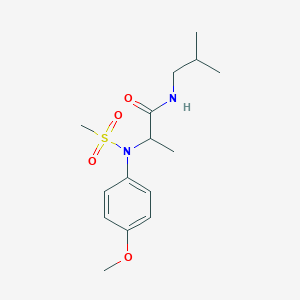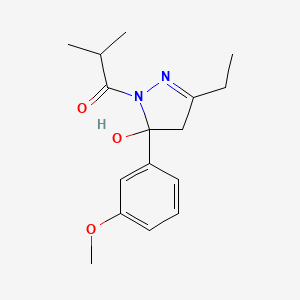
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. Adenosine receptors are G-protein coupled receptors that are involved in various physiological and pathological processes, including inflammation, ischemia, and cancer. IB-MECA has been extensively studied for its potential therapeutic applications in these areas.
作用機序
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects by binding to and activating the adenosine A3 receptor. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the observed physiological effects of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
Biochemical and Physiological Effects:
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to promote angiogenesis and inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its selectivity for the adenosine A3 receptor, which allows for more specific targeting of this receptor compared to non-selective adenosine receptor agonists. However, one limitation of using N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several potential future directions for research on N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of more potent and selective adenosine A3 receptor agonists for use in therapeutic applications. Another area of interest is the investigation of the potential use of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other therapies, such as chemotherapy, to enhance its anti-tumor effects. Additionally, further studies are needed to elucidate the mechanisms underlying the observed anti-inflammatory and anti-oxidant effects of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, and to determine its potential use in the treatment of other disease conditions.
合成法
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amino and carboxylic acid groups, followed by the coupling of the protected amino acid with the protected 4-methoxyphenylalanine. The protecting groups are then removed to obtain the final product, N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
科学的研究の応用
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, asthma, and arthritis. N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has also been studied for its potential use in the treatment of ischemic heart disease and stroke.
特性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11(2)10-16-15(18)12(3)17(22(5,19)20)13-6-8-14(21-4)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXHESGKZWRQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)



![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)

![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)


![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)
![3-[(4-chlorobenzyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5131662.png)